An In-depth Technical Guide to Ethyl 2,6-dibromobenzoate
An In-depth Technical Guide to Ethyl 2,6-dibromobenzoate
CAS Number: 1214375-69-5
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,6-dibromobenzoate, a valuable halogenated aromatic ester. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its synthesis, physicochemical properties, spectroscopic signature, and its applications as a versatile chemical building block.
Introduction: A Key Synthetic Intermediate
Ethyl 2,6-dibromobenzoate is a disubstituted aromatic compound featuring a benzene ring functionalized with two bromine atoms at the ortho positions relative to an ethyl ester group.[1] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a strategic intermediate in the synthesis of complex organic molecules and pharmacologically active compounds. The presence of the two bromine atoms offers reactive handles for various cross-coupling reactions, while the ester moiety can be readily modified, providing a versatile platform for molecular elaboration.
Synthesis of Ethyl 2,6-dibromobenzoate
The most common and efficient method for the synthesis of Ethyl 2,6-dibromobenzoate is the Fischer esterification of 2,6-dibromobenzoic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Reaction Workflow
The synthesis can be visualized as a straightforward two-step process starting from the commercially available 2,6-dibromobenzoic acid.
Caption: Synthesis workflow for Ethyl 2,6-dibromobenzoate.
Detailed Experimental Protocol
This protocol is adapted from established Fischer esterification procedures for analogous compounds.
Materials:
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2,6-dibromobenzoic acid
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Absolute ethanol (reagent grade)
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Concentrated sulfuric acid (98%)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Standard glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromobenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
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Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
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Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
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Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2,6-dibromobenzoate.
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Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps.
Caption: Mechanism of the Fischer Esterification.
Physicochemical and Spectroscopic Properties
The key physical and chemical properties of Ethyl 2,6-dibromobenzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1214375-69-5 | [1] |
| Molecular Formula | C₉H₈Br₂O₂ | [1] |
| Molecular Weight | 307.97 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Aromatic Protons: The aromatic region is expected to show a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring. The proton at the 4-position (para to the ester) will likely appear as a triplet, while the protons at the 3- and 5-positions (meta to the ester) will appear as a doublet.
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Ethyl Group Protons: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃) are expected in the upfield region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the downfield region (around 165-170 ppm).
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Aromatic Carbons: Signals for the six aromatic carbons will be observed, with the carbon atoms attached to the bromine atoms appearing at a characteristic chemical shift.
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Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group will be present in the upfield region.
Infrared (IR) Spectroscopy:
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C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720-1740 cm⁻¹.
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C-O Stretch: An absorption band for the C-O single bond of the ester will likely be observed in the 1100-1300 cm⁻¹ region.
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C-Br Stretch: The C-Br stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.
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Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching will be present above 3000 cm⁻¹.
Applications in Research and Drug Development
Ethyl 2,6-dibromobenzoate serves as a versatile building block in organic synthesis, particularly in the construction of sterically hindered and electronically modulated molecular frameworks.
A Platform for Diverse Chemical Transformations
The two ortho-bromine substituents provide handles for a variety of synthetic transformations, making this molecule a valuable starting material for creating diverse chemical libraries for drug discovery.
Caption: Versatility of Ethyl 2,6-dibromobenzoate as a synthetic building block.
The steric hindrance provided by the two bromine atoms can influence the regioselectivity of subsequent reactions, allowing for the synthesis of specific isomers that might be difficult to access through other routes. This is particularly valuable in medicinal chemistry, where the precise three-dimensional arrangement of atoms is critical for biological activity.
Safety Information
As with all halogenated organic compounds, Ethyl 2,6-dibromobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
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PubChem. Ethyl 2,6-dibromobenzoate. National Center for Biotechnology Information. [Link]
-
NIST. Ethyl 2-bromobenzoate. National Institute of Standards and Technology. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
PubChem. Ethyl 2,6-dibromobenzoate CID 20520745. National Center for Biotechnology Information. [Link]
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527. [Link]
-
PubChem. Ethyl 2-bromobenzoate CID 80186. National Center for Biotechnology Information. [Link]
-
Nunes de Souza, A. A., Paez, E. B. A., de Assis, F. F., Brocksom, T. J., & de Oliveira, K. T. (2021). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. In Topics in Medicinal Chemistry (pp. 317–371). Springer International Publishing. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(1), 124. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E. H., & Abdel-Wahab, B. F. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][2][3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. Anticancer Agents in Medicinal Chemistry, 19(4), 538–545. [Link]
-
University of California, Irvine. 13C NMR and structure. [Link]
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. ResearchGate. [Link]
-
Ukrorgsyntez Ltd. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E. H., & Abdel-Wahab, B. F. (2019). Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][2][3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. ResearchGate. [Link]
